6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene
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Overview
Description
6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of two oxygen atoms and two nitrogen atoms within its bicyclic framework, making it a versatile ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine-based macrocyclic ligand with various reagents to form the desired bicyclic structure . The reaction conditions often include the use of solvents like acetonitrile and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize by-products and maximize yield, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound .
Scientific Research Applications
6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene has a wide range of applications in scientific research:
Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems and enzyme mimetics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with therapeutic metals.
Industry: It is used in the development of advanced materials and catalysts for industrial processes.
Mechanism of Action
The mechanism by which 6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene exerts its effects involves its ability to coordinate with metal ions. The nitrogen and oxygen atoms in the compound’s structure act as donor sites, forming stable complexes with metal ions. These complexes can then participate in various chemical reactions, influencing the reactivity and properties of the metal ions .
Comparison with Similar Compounds
Similar Compounds
3,12,18-Triaza-6,9-dioxabicyclo[12.3.1]octadeca-1(18),14,16-triene: Similar in structure but contains an additional nitrogen atom.
6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene: Contains an additional nitrogen atom and is used in similar applications.
Uniqueness
6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene is unique due to its specific arrangement of nitrogen and oxygen atoms within the bicyclic framework. This unique structure allows it to form highly stable complexes with metal ions, making it particularly valuable in coordination chemistry and various research applications .
Properties
CAS No. |
61418-81-3 |
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Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
6,9-dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene |
InChI |
InChI=1S/C14H22N2O2/c1-2-13-10-14(3-1)12-16-5-7-18-9-8-17-6-4-15-11-13/h1-3,10,15-16H,4-9,11-12H2 |
InChI Key |
LZQMWZBLLOALJU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCNCC2=CC=CC(=C2)CN1 |
Origin of Product |
United States |
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